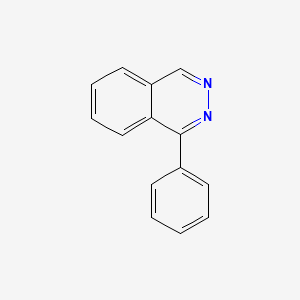

1-Phenylphthalazine

Overview

Description

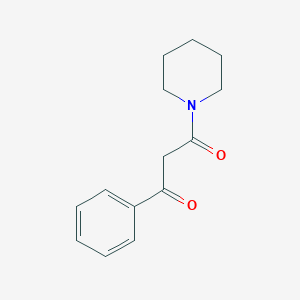

1-Phenylphthalazine is a derivative of phthalazine . Phthalazine, also called benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, cinnoline, and quinazoline .

Synthesis Analysis

A metal-free four-step one-pot synthetic strategy has been developed to access high-value functionalized phthalazines using o-methyl benzophenones as starting compounds . This process combines a light-mediated enolization of o-methyl benzophenones/Diels-Alder reaction domino process with a subsequent deprotection/aromatization domino reaction . This method is appealing for the direct construction of various 1-aryl-phthalazines due to its advantages such as absence of catalysts or additives, utilization of commercially available and/or easily accessible substrates, mild reaction conditions, simplicity, and single work-up procedure .

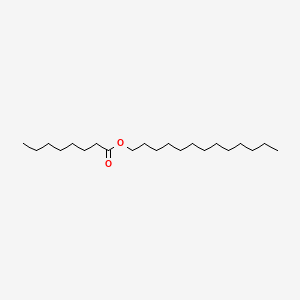

Molecular Structure Analysis

The molecular structure of 1-Phenylphthalazine is a derivative of phthalazine, which has a molecular formula of C8H6N2 . The molecular formula of 1-Phenylphthalazine is not explicitly mentioned in the search results, but a related compound, 1-Chloro-4-phenylphthalazine, has a molecular formula of C14H9ClN2 .

Scientific Research Applications

JAK1 Inhibitors and Cancer Treatment

1-Phenylphthalazine derivatives have been identified as novel scaffolds for selective JAK1 inhibition, with implications in the treatment of cancer, inflammatory, and autoimmune diseases. This research represents a significant departure from previously described JAK1 inhibitors, highlighting its unique role in kinase inhibition (Norman, 2012).

hA3 Adenosine Receptor Antagonism

The 2-phenylphthalazin-1(2H)-one (PHTZ) ring system, closely related to 1-Phenylphthalazine, has been identified as a core structure for designing novel hA3 adenosine receptor antagonists. This finding is driven by the structural similarity of PHTZ to other scaffolds used in previous studies, offering a new avenue for therapeutic development (Poli et al., 2011).

Antitumor Activities

Phthalazinone derivatives, including 1-Phenylphthalazine, have shown promise as anti-lung adenocarcinoma agents. These compounds have been synthesized and evaluated for their anti-proliferative activity against lung carcinoma cell lines, demonstrating significant cytotoxic activity and potential as PARP-1 inhibitors (Almahli et al., 2018).

Antimicrobial Activity

Research has also been conducted on the synthesis of various 1-Phenylphthalazine derivatives with the aim of exploring their antimicrobial properties. These studies offer insights into the potential use of these compounds in combating microbial infections (El-Hashash et al., 2012).

Synthesis and Characterization

Significant research has focused on the synthesis and structural characterization of 1-Phenylphthalazine derivatives. This includes studies on their conformational analysis, providing a fundamental understanding of their chemical properties and potential applications in various fields (Shaban & Taha, 1989).

Future Directions

The development of new environmentally friendly and efficient methodologies for synthesis of substituted phthalazines is highly desirable . Domino and one-pot processes have attracted much attention, as they avoid a lengthy separation and purification process of intermediate products and, therefore, minimize chemical waste and save resources . The future of 1-Phenylphthalazine research may involve further exploration of these processes and their potential applications.

properties

IUPAC Name |

1-phenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIILJVSYUGMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346100 | |

| Record name | 1-Phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylphthalazine | |

CAS RN |

7188-22-9 | |

| Record name | 1-Phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)